molecular formula C15H15ClO2 B8370413 (4-Chlorophenyl)[4-(methoxymethyl)phenyl]methanol

(4-Chlorophenyl)[4-(methoxymethyl)phenyl]methanol

Cat. No. B8370413
M. Wt: 262.73 g/mol
InChI Key: IOHXFNBNDDLYBY-UHFFFAOYSA-N
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Patent
US08034949B2

Procedure details

To a solution of the compound obtained in the above step (2) (515 mg) in tetrahydrofaran (4 mL) was added dropwise 1.59M butyl lithium-hexane solution (1.61 mL) under nitrogen gas atmosphere and cooling in dry ice/acetone bath and the mixture was stirred for 10 minutes. Thereto was added a solution of 4-chlorobenzaldehyde (360 mg) in tetrahydrofuran (1 mL) and the mixture was stirred at room temperature overnight. To the reaction mixture was added water and the mixture was extracted with ethyl acetate (×2). The organic layer was concentrated in vacuo and the resultant crude product was purified by a column chromatography on silica gel (solvent; hexane/ethyl acetate=80:20→60:40) to give (4-chlorophenyl)[4-(methoxymethyl)phenyl]methanol (459 mg, yield: 68%) as an oil.
Quantity
360 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
dry ice acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1.O.[C:11](=[O:13])=O.[CH3:14][C:15]([CH3:17])=O>O1CCCC1>[Cl:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]([C:15]2[CH:17]=[CH:6][C:5]([CH2:8][O:13][CH3:11])=[CH:4][CH:14]=2)[OH:7])=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
360 mg
Type
reactant
Smiles
ClC1=CC=C(C=O)C=C1
Name
Quantity
1 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
dry ice acetone
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O.CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a solution of the compound obtained in the above step (2) (515 mg) in tetrahydrofaran (4 mL)
ADDITION
Type
ADDITION
Details
was added dropwise 1.59M butyl lithium-hexane solution (1.61 mL) under nitrogen gas atmosphere
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate (×2)
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the resultant crude product was purified by a column chromatography on silica gel (solvent; hexane/ethyl acetate=80:20→60:40)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C(O)C1=CC=C(C=C1)COC
Measurements
Type Value Analysis
AMOUNT: MASS 459 mg
YIELD: PERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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